molecular formula C7H7BrO2S B1354452 Ethyl 3-bromothiophene-2-carboxylate CAS No. 62224-14-0

Ethyl 3-bromothiophene-2-carboxylate

Cat. No. B1354452
CAS RN: 62224-14-0
M. Wt: 235.1 g/mol
InChI Key: OWQBBCHDTVSHOL-UHFFFAOYSA-N
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Description

Ethyl 3-bromothiophene-2-carboxylate (EBTC) is a synthetic compound that has been used in scientific research for various applications. It has been found to have a variety of biochemical and physiological effects, and it has been used in the synthesis of various drugs and other compounds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for EBTC.

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Optoelectronics .

Summary of the Application

Ethyl 3-bromothiophene-2-carboxylate is used as a building block for the modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives . These derivatives have been used in the development of donor and acceptor materials in organic solar cells (OSCs) represented by the PTB series family polymers and IDT-derived non-fullerene small molecules acceptors .

Methods of Application

The preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can be widely utilized as the chemical building block, is developed using a Pd-catalytic method .

Results or Outcomes

The photoluminescence (PL) properties of thieno[3,4-b]thiophene-2-carboxylate can be efficiently modulated by introducing different functional groups at the C3-position . This has led to the development of organic solar cells with state-of-the-art power conversion efficiencies .

Application in Ratiometric Analysis

Specific Scientific Field

This application falls under the field of Ratiometric Analysis .

Summary of the Application

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate is used in ratiometric analysis, specifically for the detection of In3+ .

Results or Outcomes

The emission intensity ratio (I480nm/I420nm) of the compound exhibited a good linear correlation with the In3+ concentration in the 5 to 25 μM range . This indicates that the compound can quantitatively analyze and detect In3+ .

Application in Transition Metal Catalyzed Synthesis

Specific Scientific Field

This application falls under the field of Transition Metal Catalyzed Synthesis .

Summary of the Application

Ethyl 3-bromothiophene-2-carboxylate is used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications .

Methods of Application

The synthesis involves nickel and palladium-based catalytic systems . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .

Results or Outcomes

These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

properties

IUPAC Name

ethyl 3-bromothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQBBCHDTVSHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477158
Record name ETHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromothiophene-2-carboxylate

CAS RN

62224-14-0
Record name ETHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Mari, N Miyagawa, K Okano… - The Journal of Organic …, 2018 - ACS Publications
The LDA (lithium diisopropylamide)-promoted regiocontrolled halogen dance of α-bromothiophenes and α-bromofurans is described. Bromothiophenes bearing a diethyl acetal moiety …
Number of citations: 21 pubs.acs.org
KW Shimkin - 2017 - search.proquest.com
The synthesis of nitrogen-containing organic compounds is of the utmost importance to organic chemistry. For this reason, new methods for the construction of these frameworks are …
Number of citations: 3 search.proquest.com

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